molecular formula C8H13NO2 B1279906 Ethyl 2-cyano-2-methylbutanoate CAS No. 26739-87-7

Ethyl 2-cyano-2-methylbutanoate

Cat. No. B1279906
CAS RN: 26739-87-7
M. Wt: 155.19 g/mol
InChI Key: FBHDWEJAAFSYML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various catalytic and chemical reactions. For instance, ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate can be selectively reduced under heterogeneous catalysis to form different products, including diamines and heterocycles, depending on the catalyst used . Additionally, ethyl 2-cyano-3-alkoxypent-2-enoates are synthesized through a coupling reaction catalyzed by a ruthenium complex, which involves C=C bond migration and condensation with cyanoacetate . Another synthesis method includes the Michael addition of nucleophiles to ethyl 4,4,4-trichloro-2-cyano-2-butenoate to produce various 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was characterized by IR, UV, and NMR spectroscopy and crystallized in a specific space group with defined lattice constants . The compound exists as the enamine tautomer in the solid state, with specific bond distances and angles, and forms bifurcated hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions of related compounds involve transformations under specific conditions. The pyrolysis of ethyl 3-hydroxy-3-methylbutanoate, for example, results in the formation of acetone and ethyl acetate among other products, following a first-order rate law . The reaction mechanism is proposed to proceed via a six-membered cyclic transition state .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as ethyl 2-methylbutanoate enantiomers, have been studied for their organoleptic impact. The S-enantiomer of ethyl 2-methylbutanoate was found to be predominant in wines and contributed to fruity aromas, with specific olfactory thresholds determined for the racemic mixture and the S-form . These findings highlight the importance of stereochemistry in the sensory properties of esters.

Scientific Research Applications

Chemical and Sensory Characteristics in Wines

Ethyl 2-hydroxy-3-methylbutanoate, a compound closely related to Ethyl 2-cyano-2-methylbutanoate, has been investigated for its chemical and sensory characteristics in wines. This research found that the R enantiomer of this ester is predominantly present in both red and white wines. However, its concentrations in wines are considerably below the detection threshold, indicating it does not significantly contribute to the fruity aroma of red wine (Gammacurta et al., 2018).

Impact on Wine Aroma

Another study on Ethyl 2-methylbutanoate, similar to Ethyl 2-cyano-2-methylbutanoate, revealed its impact on wine aroma. The study focused on its enantiomers in wine and found that the S-enantiomer enhances the perception of fruity aromas in red wines (Lytra et al., 2014).

Biosynthesis in Fruits

Research into the biosynthesis of 2-methylbutanoate esters, which include ethyl 2-methylbutanoate, a compound related to Ethyl 2-cyano-2-methylbutanoate, has been conducted in fruits like apples. This study provided insights into the origins and interconversions of these esters in different apple cultivars (Rowan et al., 1996).

Psychotropic Activity

A study synthesized Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a compound structurally related to Ethyl 2-cyano-2-methylbutanoate, to explore its psychotropic activity (Grigoryan et al., 2011).

Role in Apple Aroma

Ethyl 2-methylbutanoate, closely related to Ethyl 2-cyano-2-methylbutanoate, has been identified as a key aroma compound in apples. A study explored its metabolism in apple fruits, providing insights into the formation of aroma compounds in fruits (Hauck et al., 2000).

Safety And Hazards

While specific safety and hazard information for Ethyl 2-cyano-2-methylbutanoate is not available in the search results, general safety measures for handling similar compounds include avoiding contact with skin and eyes, not breathing in mist, gas, or vapors, and using personal protective equipment .

properties

IUPAC Name

ethyl 2-cyano-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-4-8(3,6-9)7(10)11-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHDWEJAAFSYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483057
Record name ethyl 2-cyano-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-2-methylbutanoate

CAS RN

26739-87-7
Record name ethyl 2-cyano-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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